NS-2359 Citrate vs. Venlafaxine XR: Head-to-Head MDD Efficacy and Tolerability Comparison
In Study 1 of a randomized, double-blind, active-controlled Phase II trial (N=492), NS-2359 (1-2 mg/day) was directly compared with venlafaxine XR (150-225 mg/day) and placebo in outpatients with MDD. NS-2359 did not significantly differ from placebo on any key efficacy endpoint (six-item Bech scale, IDS-Clinician Rated, MADRS), whereas venlafaxine demonstrated significant antidepressant activity on both primary and secondary endpoints [1]. Completion rates for NS-2359 were 49% compared to 63% for venlafaxine XR and 67% for placebo [2].
| Evidence Dimension | Efficacy (Primary Endpoint Separation from Placebo) |
|---|---|
| Target Compound Data | No significant difference from placebo on six-item Bech scale, IDS-C, or MADRS |
| Comparator Or Baseline | Venlafaxine XR (150-225 mg/day): significant antidepressant activity on all endpoints |
| Quantified Difference | Target: non-significant vs. placebo; Comparator: statistically significant vs. placebo |
| Conditions | 10-week, multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group, flexible-dose study in adults (18-64 years) with MDD |
Why This Matters
Direct head-to-head data demonstrate that NS-2359 lacks the clinical efficacy of venlafaxine XR at the doses tested, establishing a clear negative differentiation for research applications requiring translational validity.
- [1] Learned S, Graff O, Roychowdhury S, et al. Efficacy, safety, and tolerability of a triple reuptake inhibitor GSK372475 in the treatment of patients with major depressive disorder: two randomized, placebo- and active-controlled clinical trials. J Psychopharmacol. 2012;26(5):653-662. View Source
- [2] ClinicalTrials.gov. MDD POC Study GSK372475 Subjects Depressive Disease. NCT00420641. View Source
